(6-溴-3-丁氧基-2-氟苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

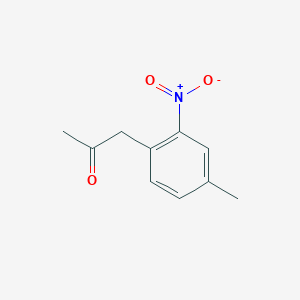

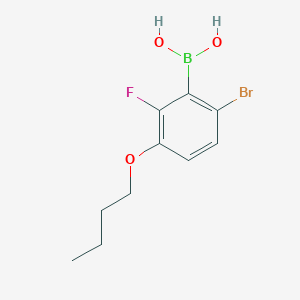

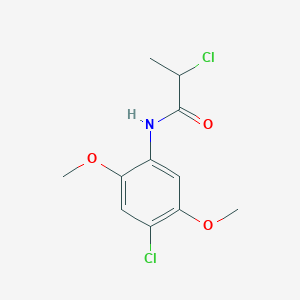

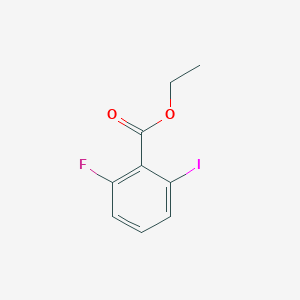

The compound "(6-Bromo-3-butoxy-2-fluorophenyl)boronic acid" is a boronic acid derivative characterized by the presence of a bromine and a fluorine atom on the aromatic ring, along with a butoxy substituent and the boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki coupling reactions, which are pivotal for creating carbon-carbon bonds in the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of organolithium reagents or halodeboronation reactions. For instance, the synthesis of 3-borono-5-fluorobenzoic acid, a related compound, was achieved through a two-step reaction using an organic lithium reagent followed by an oxidation reaction, yielding a total of 75.5% . Similarly, the synthesis of 2-bromo-3-fluorobenzonitrile was developed through the bromodeboronation of a related phenylboronic acid using NaOMe as a catalyst . These methods suggest potential pathways for the synthesis of "(6-Bromo-3-butoxy-2-fluorophenyl)boronic acid" that could involve similar strategies.

Molecular Structure Analysis

The molecular structure of boronic acids is significantly influenced by the substituents on the aromatic ring. Fluorination, for example, has been shown to improve the stability of cyclic semianhydrides in boronic acids, as demonstrated by ab initio calculations and crystal structure determination of fluorinated phenylenediboronic acids . The presence of fluorine and bromine in "(6-Bromo-3-butoxy-2-fluorophenyl)boronic acid" would likely impact its structural behavior and stability, potentially facilitating the formation of cyclic structures or affecting its reactivity in coupling reactions.

Chemical Reactions Analysis

Boronic acids participate in various chemical reactions, with the Suzuki coupling being one of the most prominent. This reaction allows for the formation of biaryl compounds, as seen in the synthesis of unsymmetrical biphenyls and m-terphenyls from functionalized aryl boronic acids . The halodeboronation of aryl boronic acids to form aryl bromides and chlorides is another key reaction, which could be relevant to the synthesis or further functionalization of "(6-Bromo-3-butoxy-2-fluorophenyl)boronic acid" .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. For example, the acidity and structural behavior of fluorinated phenylenediboronic acids were studied, revealing insights into their solid-state and solution properties . Experimental techniques such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, along with computational methods like density functional theory (DFT), have been employed to study the properties of boronic acids like 3-bromophenylboronic acid . These methods could be applied to "(6-Bromo-3-butoxy-2-fluorophenyl)boronic acid" to determine its spectroscopic characteristics, reactivity, and stability.

科学研究应用

合成与材料科学

- 硼酸,包括氟苯基衍生物,在生物活性化合物和药物制剂的合成中至关重要。它们的用途跨越铃木交叉偶联反应、Petasis 反应以及有机合成中的试剂,突出了它们在构建复杂分子中的多功能性和重要性 (Sasmita Das 等,2003)。

- 芳基硼酸的卤代硼化已被用于可扩展的合成方法,通过以良好到优异的产率生产芳基溴化物和氯化物证明了这种转化的普遍性 (Ronald H. Szumigala 等,2004)。

光学和电子材料

- 接枝到聚合物上的苯基硼酸已被探索其在制造在生理 pH 值下工作的葡萄糖传感材料中的潜力,证明了硼酸衍生物以选择性方式与生物分子相互作用的能力 (B. Mu 等,2012)。

反应性和结构行为

- 已研究了氟取代基对苯基硼化合物性质的影响,其中氟的吸电子特性影响了硼酸的酸度、水解稳定性和光谱性质。这些见解对于分析化学、材料化学和生物学中的应用至关重要 (Jan T. Gozdalik 等,2017)。

动力学和机理

- 已探索了硼酸和硼酸根离子对各种二醇的反应性,提供了有关涉及硼酸的反应的动力学和选择性的基本知识。此类研究是开发基于硼酸的传感器和试剂的基础 (Eisuke Watanabe 等,2013)。

作用机制

Target of Action

Boronic acids and their derivatives are generally known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Boronic acids are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound may participate, is a key step in the synthesis of various biologically active compounds .

Pharmacokinetics

As a boronic acid derivative, its bioavailability may be influenced by factors such as its stability, solubility, and the presence of transporters in the body .

Result of Action

The products of suzuki-miyaura cross-coupling reactions, in which this compound may be used, are often found in various pharmaceuticals and biologically active compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-3-butoxy-2-fluorophenylboronic acid. Factors such as pH, temperature, and the presence of other chemicals can affect the stability of boronic acids and their ability to participate in reactions .

属性

IUPAC Name |

(6-bromo-3-butoxy-2-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BBrFO3/c1-2-3-6-16-8-5-4-7(12)9(10(8)13)11(14)15/h4-5,14-15H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTVZGMUUYBHRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)OCCCC)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BBrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584764 |

Source

|

| Record name | (6-Bromo-3-butoxy-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072951-88-2 |

Source

|

| Record name | B-(6-Bromo-3-butoxy-2-fluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Bromo-3-butoxy-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)

![cis-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1286846.png)

![(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid](/img/structure/B1286852.png)